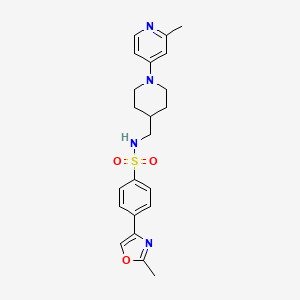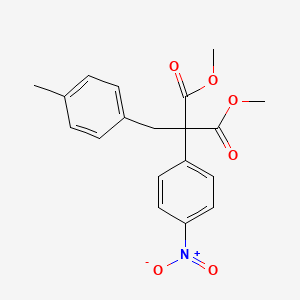
2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, also known as C16, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the indolizine family of molecules and has been found to exhibit unique biochemical and physiological effects. In
Scientific Research Applications
Photoluminescent Materials
A related compound, 6-Amino-8-cyanobenzo[1,2-b]indolizines, exhibits reversible pH-dependent optical properties, characterized by a dramatic blue shift in fluorescence emission upon protonation. This behavior, driven by C-protonation and loss of aromaticity rather than the anticipated N-protonation, positions these materials as candidates for tunable optical and pH sensors. Efficient synthesis from indole-2-carboxaldehydes allows for the production of variously substituted versions to customize optical and pH effects (Outlaw et al., 2016).
Tropical Disease Applications
Isoxazoline indolizine amide compounds, which share a structural motif with the compound , were designed and synthesized with potential applications in treating tropical diseases. These compounds utilize the indolizine core for strategic derivatization, demonstrating the versatility of indolizine-based compounds in medicinal chemistry (Zhang et al., 2014).
Antimicrobial and Anticancer Activity
3-(3-Chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives, related to the queried compound, have been synthesized and shown to possess significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. These activities underscore the potential of indolizine derivatives as multifaceted therapeutic agents. The molecular docking studies provided further support for the anticancer efficacy of these molecules, highlighting their mechanistic foundations (Mahanthesha et al., 2022).
Organic Synthesis and Dyeing Applications
The synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives involving selenium for dyeing polyester fibers, showcases the applicability of such compounds in material science. These synthesized compounds, applied to polyester fabrics, demonstrate the interplay between organic chemistry and textile engineering, with additional in vitro screening revealing antioxidant, antitumor, and antimicrobial activities. This dual functionality emphasizes the chemical versatility and potential industrial applications of indolizine derivatives (Khalifa et al., 2015).
properties
IUPAC Name |
2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O4/c23-14-4-3-5-15(18(14)24)26-22(30)17-16-6-1-2-11-27(16)20(19(17)25)21(29)12-7-9-13(10-8-12)28(31)32/h1-11H,25H2,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEPDMQIPOCAAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2369261.png)
![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2369262.png)


![N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369267.png)


![methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2369272.png)


